4-Phenylnicotinic acid

Neurotropic activity Anticonvulsant screening Corazole-induced seizure model

4-Phenylnicotinic acid (4-PNA; CAS 103863-14-5) addresses a critical gap in CNS drug discovery: phenylnicotinic acid positional isomers are not interchangeable. The 2-phenyl isomer is inactive at neuronal nAChRs; 5-phenylnicotinic acid (CD13) inhibits TRAP phosphatases. Only the 4-phenyl substitution confers anticonvulsant activity (corazole antagonism, amine reuptake modulation) without myorelaxant effects, plus enhanced α7 nAChR selectivity. Recommended as a CNS intermediate: free acid for anhydrous coupling, HCl salt for aqueous-phase chemistry.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 103863-14-5
Cat. No. B011666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylnicotinic acid
CAS103863-14-5
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
InChIInChI=1S/C12H9NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,(H,14,15)
InChIKeyHMFLWFBUKXQGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylnicotinic Acid: Selection Guide


4-Phenylnicotinic acid (4-PNA; CAS 103863-14-5) is a pyridine-3-carboxylic acid derivative featuring a phenyl substituent at the 4-position of the pyridine ring. As a member of the phenylnicotinic acid positional isomer family, 4-PNA is distinguished from its 2-phenyl and 5-phenyl counterparts by a unique neurotropic pharmacological signature—anticonvulsant activity coupled with an absence of central myorelaxant effects—while simultaneously serving as a critical synthetic intermediate for generating CNS-active 4-phenyl-6-amino-nicotinic acid derivatives [1][2][3].

Workflow

CNS pharmacophore studies, anticonvulsant screening fit

Selection

4-Phenyl positional isomer for nicotinic receptor study context

Use Context

Synthetic intermediate for CNS-active 4-phenyl-6-amino-nicotinic acid elaboration

Why Analogs Cannot Replace 4-Phenylnicotinic Acid


Generic substitution among phenylnicotinic acid positional isomers or the parent nicotinic acid fails because the position of the phenyl substituent on the pyridine ring dictates fundamentally divergent biological target engagement and pharmacological outcomes. While 5-phenylnicotinic acid (CD13) acts as a tartrate-resistant acid phosphatase (TRAP) inhibitor with Kic values in the low micromolar range against the TRAP 5b isoform, 4-PNA and its derivatives instead exhibit anticonvulsant activity via corazole antagonism and amine reuptake modulation [1][2]. The 4-phenyl substitution is a critical pharmacophoric element for CNS activity: in a comparative nicotinic receptor binding study, the 4'-phenyl analogue demonstrated enhanced α7 selectivity, whereas the 2'-phenyl derivative showed no activity at major neuronal nicotinic receptor subtypes [3]. Furthermore, the parent nicotinic acid lacks the aromatic substitution required for the potassium channel modulation and neurotropic effects that define the 4-PNA pharmacophore [1][3]. These divergent profiles make interchanging analogs without experimental validation a source of irreproducible results in neurological research.

This Product 4-Phenylnicotinic Acid
Analog 5-Phenylnicotinic Acid (CD13)

Target engagement profile may shift from CNS receptors to TRAP phosphatase; anticonvulsant activity reported for 4-PNA, while 5-PNA shows anti-migration context.

This Product 4-Phenylnicotinic Acid
Analog 2-Phenylnicotinic Acid

Nicotinic receptor activity may not reproduce; 2'-phenyl analog reported no detectable activity at α4β2, α3β4, or α7 subtypes, limiting neuronal target engagement.

This Product 4-PNA Hydrochloride
Alternative 4-PNA Free Acid

Aqueous solubility context may differ; salt form supports aqueous-based assay conditions, while free acid may support anhydrous synthetic chemistry context.

4-Phenylnicotinic Acid: Differentiation Evidence


Anticonvulsant Activity Without Myorelaxant Effect

In a corazole-induced seizure model, 4-Phenylpyridine-3-carboxylic acid derivatives (synthesized from the 4-PNA scaffold) demonstrated anticonvulsant activity. Critically, at anticonvulsant doses, these compounds were inactive as central myorelaxants—a clear differentiation from the reference tranquilizer diazepam, which produces both anticonvulsant and myorelaxant effects at therapeutic doses [1].

Anticonvulsant Activity
Reported
4-PNA derivatives: inactive as central myorelaxant at anticonvulsant doses
Corazole seizure model
Supports anticonvulsant endpoint differentiation from diazepam
Motor side-effect profile context; specific ED50 values determined in study
Neurotropic activity Anticonvulsant screening Corazole-induced seizure model

4-Phenyl vs. 2-Phenyl Nicotinic Receptor Specificity

In a comparative study of phenyl-substituted nicotinic ligands, the 4'-phenyl analogue exhibited enhanced α7 nicotinic receptor selectivity, whereas the 2'-phenyl derivative showed no detectable activity at α4β2, α3β4, or α7 receptor subtypes [1]. This positional specificity demonstrates that the 4-phenyl substitution pattern is essential for nicotinic receptor engagement.

Nicotinic Receptor Specificity
Class-level
4'-phenyl analog: enhanced α7 selectivity
Radioligand binding
4-Phenyl substitution supports nicotinic receptor engagement context
2'-Phenyl analog shows no activity at α4β2, α3β4, or α7 subtypes
Nicotinic acetylcholine receptor α7 selectivity Pharmacophore analysis

CNS Activity vs. TRAP Inhibition: 4-Phenyl vs. 5-Phenyl

5-Phenylnicotinic acid (CD13) functions as a selective TRAP enzyme inhibitor with Kic values in the low micromolar range against the TRAP 5b isoform, while showing no inhibition of the TRAP 5a isoform [1]. In contrast, 4-PNA derivatives engage CNS targets (nicotinic receptors, monoamine transporters) and exhibit anticonvulsant and sedative properties rather than anti-invasive activity [2]. This target divergence underscores that the substitution position determines the biological application domain.

CNS vs. TRAP Target Profile
Reported
4-PNA: CNS neurotropic profile; 5-PNA: TRAP 5b inhibitor
Enzyme inhibition assay
Substitution position determines biological application domain
Cross-substitution may yield false-negative context in either disease area
TRAP/ACP5 inhibition Cancer cell invasion Target selectivity

Hydrochloride Salt Solubility Enhancement

4-Phenylnicotinic acid hydrochloride (CAS 103863-13-4; m.p. 239–241°C) demonstrates enhanced aqueous solubility compared to the free acid form (CAS 103863-14-5), a property that facilitates its use in in vitro pharmacological assays and in vivo dosing [1]. The free acid has a calculated LogP of 2.45 and a vapor pressure of 1.3 × 10⁻⁵ mmHg at 25°C, indicating moderate lipophilicity consistent with CNS penetration potential, while the hydrochloride salt provides the aqueous solubility required for biological testing without organic co-solvents .

Solubility Enhancement
Context-dependent
HCl salt enhances aqueous solubility vs. free acid
Salt form supports aqueous-based assay conditions
Free acid LogP 2.45 indicates moderate lipophilicity for CNS context
Solubility enhancement Salt selection Formulation enablement

Synthetic Versatility as a CNS Intermediate

4-Phenylnicotinic acid is synthesized via Suzuki-Miyaura cross-coupling of 4-bromonicotinic acid with phenylboronic acid under palladium catalysis, yielding the product in quantities suitable for further derivatization . A representative synthesis reports a yield of 4.7 g of product (as hydrochloride salt) with HPLC purity suitable for subsequent elaboration . The carboxylic acid moiety at the 3-position enables straightforward conversion to amides, esters, and hydrazides, while the 4-phenyl group provides a hydrophobic anchor for target binding, as demonstrated in the patent literature covering 4-phenyl-6-amino-nicotinic acid CNS agents [1].

Synthetic Versatility
Reported
Accessible via Suzuki-Miyaura coupling; C-3 COOH for derivatization
Suzuki coupling
Supports parallel synthesis of CNS-focused compound libraries
4-position sterically favorable compared to 2-substitution
Synthetic intermediate Suzuki-Miyaura coupling Drug discovery building block

Commercial Availability and Purity

4-Phenylnicotinic acid (CAS 103863-14-5) is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% (HPLC), offered in quantities from milligram to gram scale . The hydrochloride salt (CAS 103863-13-4) is also widely stocked with purity typically ≥95%. This multi-vendor availability contrasts with less common positional isomers such as 3-phenylisonicotinic acid (CAS 104096-15-3), which has more limited commercial sourcing options .

Commercial Availability
Source review
Multi-vendor supply, purity up to 98% (HPLC)
Lower procurement risk vs. less common positional isomers
Supplier catalog context; verify current lot specifications
Chemical procurement Purity specification Supply chain reliability

4-Phenylnicotinic Acid: Key Application Scenarios


Anticonvulsant Lead Optimization Without Motor Side Effects

Based on the neurotropic profile established by Paronikyan et al. (2019), 4-PNA derivatives are suited for anticonvulsant drug discovery programs seeking compounds that separate anticonvulsant efficacy from myorelaxant side effects—a differentiation from benzodiazepine-class agents such as diazepam [1]. The 4-PNA scaffold can be elaborated at the 6-amino position (per U.S. Patent 5,670,525) to generate potassium channel modulators with potential applications in epilepsy and other CNS hyperexcitability disorders [2]. Procurement of the free acid form is recommended for use as a synthetic starting material in these programs.

α7 Nicotinic Receptor Probe Development

The enhanced α7 nicotinic receptor selectivity conferred by the 4-phenyl substitution pattern, as demonstrated in the comparative binding study by Karig et al. (2003), positions 4-PNA as a privileged scaffold for developing selective α7 nAChR ligands [1]. This application is particularly relevant for cognitive enhancement and neuroprotection research, where α7 selectivity is a desired pharmacological feature. Researchers should prioritize the 4-phenyl isomer over the 2-phenyl isomer, which shows no nicotinic receptor activity.

Parallel Synthesis of CNS Compound Libraries

The orthogonal reactivity of the C-3 carboxylic acid and the C-4 phenyl groups on the 4-PNA scaffold makes it an efficient starting point for parallel synthesis of CNS-targeted libraries [1]. The carboxylic acid can be converted to amides, esters, or hydrazides without protecting the 4-phenyl group, enabling rapid SAR exploration around the 4-phenyl-6-amino-nicotinic acid chemotype described in U.S. Patent 5,670,525 [2]. The hydrochloride salt form is recommended for solution-phase chemistry requiring aqueous solubility, while the free acid is preferred for coupling reactions under anhydrous conditions.

TRAP/Phosphatase Inhibitor Screening Control

For research programs screening phosphatase inhibitors, 5-phenylnicotinic acid (CD13) is the appropriate positive control for TRAP inhibition (Kic low µM against TRAP 5b), but 4-PNA should be included as a specificity control to confirm that observed phosphatase inhibition is position-isomer-dependent and not a general property of phenylnicotinic acids [1]. Similarly, 4-PNA can serve as a negative control in TRAP-targeted anti-metastasis studies, given its distinct CNS-oriented pharmacological profile [2].

Application
Selection Property
Validation Focus
Anticonvulsant lead studies
Motor side-effect endpoint differentiation
Corazole antagonism and rotarod endpoint review
α7 nicotinic probe development
4-Phenyl substitution selectivity context
Recombinant nAChR subtype binding review
CNS library parallel synthesis
Orthogonal C-3 COOH reactivity
Suzuki coupling efficiency and amide/ester formation
Phosphatase inhibitor screening
Position-isomer specificity control
TRAP 5b vs. CNS receptor endpoint confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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